(S)-3-(Amino(cyclopropyl)methyl)benzonitrile
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Overview
Description
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile is a chemical compound with a complex structure that includes a cyclopropyl group, an amino group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Amino(cyclopropyl)methyl)benzonitrile typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a suitable leaving group.
Formation of the Benzonitrile Moiety: The benzonitrile group can be introduced through a cyanation reaction, where a benzyl halide reacts with a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the amino group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Amino(cyclopropyl)methyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The cyclopropyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-3-(Amino(cyclopropyl)methyl)benzonitrile: The enantiomer of the compound, with different stereochemistry.
3-(Amino(cyclopropyl)methyl)benzonitrile: Lacks the specific stereochemistry of the (S)-enantiomer.
Other Amino-Benzonitriles: Compounds with similar structures but different substituents.
Uniqueness
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-[(S)-amino(cyclopropyl)methyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9,11H,4-5,13H2/t11-/m0/s1 |
InChI Key |
AHRAEHOXXQRTRW-NSHDSACASA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC(=C2)C#N)N |
Canonical SMILES |
C1CC1C(C2=CC=CC(=C2)C#N)N |
Origin of Product |
United States |
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